2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(2-methylphenyl)acetamide
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Overview
Description
2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(2-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique triazolo[4,3-c]pyrimidine core, which is a fused heterocyclic system combining triazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(2-methylphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate triazole and pyrimidine derivatives under controlled conditions. For instance, the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones can yield the desired triazolopyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the cyclization process. The scalability of the synthesis is crucial for its application in various industries, including pharmaceuticals and materials science.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially unique properties.
Scientific Research Applications
2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(2-methylphenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Industry: Its chemical properties make it useful in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s triazolopyrimidine core is known to interact with nucleic acids, potentially intercalating into DNA and disrupting its function . This interaction can lead to the inhibition of DNA replication and transcription, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Known for its high thermal stability and potential use in energetic materials.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds have shown potential as kinase inhibitors and anticancer agents.
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: Another triazolopyrimidine derivative with potential biological activities.
Uniqueness
2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(2-methylphenyl)acetamide stands out due to its specific substitution pattern and the presence of both phenyl and acetamide groups
Properties
Molecular Formula |
C21H19N5O2 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C21H19N5O2/c1-14-8-6-7-11-17(14)23-20(27)13-25-21(28)26-15(2)22-18(12-19(26)24-25)16-9-4-3-5-10-16/h3-12H,13H2,1-2H3,(H,23,27) |
InChI Key |
MEWYSHRVPFCTSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)N3C(=NC(=CC3=N2)C4=CC=CC=C4)C |
Origin of Product |
United States |
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